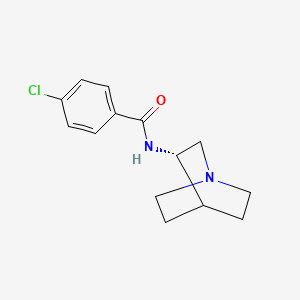

PNU-282987 S enantiomer free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECKJONDRAUFDD-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PNU-282987 S-Enantiomer Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in a variety of neurological and inflammatory processes. This document provides a comprehensive technical overview of PNU-282987, with a specific focus on its S-enantiomer free base form. It details the compound's mechanism of action, summarizes its pharmacological data, outlines key experimental protocols, and visualizes the critical signaling pathways it modulates. While the bulk of available research has been conducted on the (R)-enantiomer, this guide serves as a foundational resource for researchers interested in the stereospecific properties and therapeutic potential of the PNU-282987 S-enantiomer.

Introduction

PNU-282987, chemically known as N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide, has emerged as a valuable research tool for elucidating the physiological and pathophysiological roles of the α7 nAChR. Its high selectivity makes it a preferred compound for studying the therapeutic potential of α7 nAChR activation in conditions such as schizophrenia, Alzheimer's disease, and inflammatory disorders.

This guide specifically addresses the S-enantiomer free base of PNU-282987. It is important to note that the vast majority of published literature refers to "PNU-282987," which is predominantly the hydrochloride salt of the (R)-enantiomer , N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide.[1][2] While the S-enantiomer is commercially available for research purposes, comparative biological data between the S- and R-enantiomers is not extensively available in peer-reviewed literature.[3][4] Therefore, the quantitative data and experimental findings detailed in this guide are based on studies of the widely characterized form of PNU-282987, which is primarily the (R)-enantiomer.

Mechanism of Action

PNU-282987 exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor. This receptor is a homopentameric ligand-gated ion channel, meaning it is composed of five identical α7 subunits. Upon agonist binding, the channel opens, leading to a rapid influx of cations, most notably calcium ions (Ca²⁺).[5] This influx of calcium acts as a crucial second messenger, initiating a cascade of downstream intracellular signaling events.

The activation of α7 nAChR by PNU-282987 has been shown to modulate several key signaling pathways, including:

-

The Cholinergic Anti-Inflammatory Pathway: Activation of α7 nAChRs on immune cells, such as macrophages, can inhibit the production and release of pro-inflammatory cytokines. This is a key mechanism underlying the anti-inflammatory effects of PNU-282987.

-

Pro-survival and Neuroprotective Pathways: In neuronal cells, α7 nAChR activation can trigger signaling cascades that promote cell survival and protect against neurotoxicity.

-

Synaptic Plasticity and Cognitive Function: The modulation of neurotransmitter release and the activation of signaling pathways involved in learning and memory contribute to the cognitive-enhancing effects observed with PNU-282987.[6]

Data Presentation: Pharmacological Profile

The following tables summarize the key quantitative data reported for PNU-282987 (predominantly the R-enantiomer).

Table 1: Receptor Binding and Potency

| Parameter | Value | Receptor/System | Reference |

| Ki | 26 nM | Rat α7 nAChR | |

| EC50 | 154 nM | α7 nAChR agonist activity | |

| IC50 | ≥ 60 µM | α1β1γδ and α3β4 nAChRs | |

| Ki | 930 nM | 5-HT3 receptor |

Table 2: In Vivo Efficacy (Dosage and Effects)

| Animal Model | Dosage | Route | Observed Effect | Reference |

| Rat (Auditory Gating Deficit) | 1, 3 mg/kg | i.v. | Reversal of amphetamine-induced gating deficit | |

| Mouse (Cognitive Impairment) | 0.1-1 mg/kg | i.p. | Improvement in novel object recognition | |

| Rat (Sepsis-induced Kidney Injury) | 1 mg/kg | i.p. | Amelioration of kidney injury | |

| Mouse (Experimental Colitis) | 10 mg/kg | i.p. | Reduction of intestinal inflammation |

Signaling Pathways

The activation of α7 nAChR by PNU-282987 initiates a complex network of intracellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Calcium-Mediated Signaling (CaM-CaMKII-CREB Pathway)

Activation of the α7 nAChR leads to a direct influx of Ca²⁺, which is a critical step in modulating synaptic plasticity and gene expression.[6]

Anti-Inflammatory Signaling (JAK2-STAT3 Pathway)

The cholinergic anti-inflammatory pathway is significantly modulated by α7 nAChR activation, leading to the suppression of inflammatory responses.

NF-κB Signaling Pathway Inhibition

PNU-282987 can also exert anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in PNU-282987 research.

In Vitro: α7 nAChR Binding Assay

Objective: To determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing α7 nAChRs (e.g., GH4C1 cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine, [³H]-MLA).

-

Add increasing concentrations of unlabeled PNU-282987.

-

Add the prepared membrane suspension to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., using a cell harvester).

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-radiolabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the PNU-282987 concentration.

-

Determine the IC50 value (the concentration of PNU-282987 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Auditory Sensory Gating in Rats

Objective: To assess the ability of PNU-282987 to reverse sensory gating deficits, a model relevant to schizophrenia.

Methodology:

-

Animal Preparation:

-

Anesthetize adult male Sprague-Dawley rats (e.g., with urethane (B1682113) or isoflurane).

-

Implant a recording electrode into the hippocampus (e.g., CA3 region) and a reference electrode.

-

Allow the animals to stabilize.

-

-

Auditory Stimulation and Recording:

-

Deliver paired auditory clicks (S1 and S2) with a fixed inter-stimulus interval (e.g., 500 ms) through headphones.

-

Record the auditory-evoked potentials (AEPs) from the hippocampus.

-

The P50 wave (a positive wave occurring approximately 50 ms (B15284909) after the stimulus) is the primary measure of interest.

-

-

Experimental Procedure:

-

Establish a baseline auditory gating ratio (T/C ratio), calculated as the amplitude of the P50 response to the second click (T) divided by the amplitude of the P50 response to the first click (C).

-

Induce a sensory gating deficit by administering a psychostimulant such as d-amphetamine.

-

Administer PNU-282987 (e.g., intravenously).

-

Record AEPs and calculate the T/C ratio at various time points after PNU-282987 administration.

-

-

Data Analysis:

-

Compare the T/C ratios before and after amphetamine administration to confirm the induction of a gating deficit.

-

Analyze the effect of PNU-282987 on the amphetamine-induced increase in the T/C ratio using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in the T/C ratio indicates a restoration of sensory gating.

-

Cellular: Western Blot for Phosphorylated CREB (p-CREB)

Objective: To determine if PNU-282987 activates the CREB signaling pathway by measuring the levels of phosphorylated CREB.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., primary hippocampal neurons or PC12 cells) to an appropriate confluency.

-

Treat the cells with PNU-282987 at various concentrations and for different time points. Include a vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of the extracts.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB, Ser133).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane thoroughly.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total CREB and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-CREB to total CREB for each sample.

-

Compare the normalized p-CREB levels in PNU-282987-treated cells to the vehicle control to determine the extent of CREB activation.

-

Conclusion

PNU-282987 is a well-characterized, potent, and selective α7 nAChR agonist that serves as an invaluable tool for investigating the therapeutic potential of this receptor in a range of disorders. While the majority of research has focused on the (R)-enantiomer, the availability of the S-enantiomer free base opens new avenues for stereospecific investigations. This guide provides a foundational understanding of PNU-282987's pharmacology, its modulation of key signaling pathways, and detailed protocols for its study. Further research is warranted to delineate the specific pharmacological profile of the S-enantiomer and its potential advantages in drug development.

References

- 1. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.cn [glpbio.cn]

- 4. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Mechanism of Action of PNU-282987 S-Enantiomer Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various central nervous system functions, including cognition and inflammation. This technical guide provides an in-depth overview of the mechanism of action of the S-enantiomer free base of PNU-282987. It details the compound's binding affinity, functional potency, and selectivity, and explores the key downstream signaling pathways it modulates. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to investigate the properties of PNU-282987 and outlines its effects on cellular and synaptic functions.

Core Mechanism of Action: Selective α7 nAChR Agonism

The primary mechanism of action of PNU-282987 is its function as a selective agonist at the α7 nicotinic acetylcholine receptor.[1][2][3][4] The α7 nAChR is a homopentameric receptor, meaning it is composed of five identical α7 subunits, and is widely expressed in the central nervous system, particularly in the hippocampus and cerebral cortex. Upon binding to the α7 nAChR, PNU-282987 induces a conformational change in the receptor, leading to the opening of its integral ion channel. This channel is permeable to cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in depolarization of the neuronal membrane and activation of various downstream signaling cascades.[1]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data regarding the binding affinity, functional potency, and selectivity of PNU-282987.

Table 1: Binding Affinity and Functional Potency of PNU-282987

| Parameter | Value | Receptor/System | Reference |

| Ki | 26 nM | α7 nAChR | [2][5] |

| Ki | 27 nM | α7 nAChR (rat brain homogenates) | [4] |

| EC50 | 154 nM | α7 nAChR | [4] |

Table 2: Receptor Selectivity Profile of PNU-282987

| Receptor Subtype | Activity | Value | Reference |

| α1β1γδ nAChR | Negligible blockade | IC50 ≥ 60 μM | [2][5] |

| α3β4 nAChR | Negligible blockade | IC50 ≥ 60 μM | [2][5] |

| 5-HT3 Receptor | Antagonist | Ki = 930 nM / IC50 = 4541 nM | [2][4][5] |

Key Downstream Signaling Pathways

Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events. The influx of calcium through the receptor channel is a critical initiating step for many of these pathways.

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaM-CaMKII) and CREB Pathway

A significant downstream effect of PNU-282987-mediated α7 nAChR activation is the engagement of the CaM-CaMKII signaling cascade.[1] The influx of Ca²⁺ leads to its binding with calmodulin (CaM), which in turn activates CaMKII. Activated CaMKII can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in synaptic plasticity, learning, and memory.[1]

Extracellular Signal-Regulated Kinase (ERK) Pathway

Studies have also demonstrated that PNU-282987 can induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This activation is often observed in the presence of a positive allosteric modulator (PAM) of the α7 nAChR, such as PNU-120596. The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.

Nuclear Factor-kappa B (NF-κB) Pathway

The anti-inflammatory effects of PNU-282987 are, in part, mediated through the inhibition of the NF-κB signaling pathway. Activation of α7 nAChRs can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Modulation of Synaptic Transmission

PNU-282987 has been shown to enhance GABAergic synaptic activity in brain regions such as the hippocampus. By acting on α7 nAChRs located on GABAergic interneurons, PNU-282987 can increase the release of GABA, the primary inhibitory neurotransmitter in the brain. This enhancement of inhibitory tone can contribute to the compound's effects on neuronal network activity and its potential therapeutic applications in conditions characterized by neuronal hyperexcitability.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PNU-282987.

Radioligand Binding Assay for α7 nAChR

This protocol is for determining the binding affinity (Ki) of PNU-282987 for the α7 nAChR using a competitive binding assay with a radiolabeled ligand.

-

Radioligand: [³H]A-585539 or [³H]methyllycaconitine ([³H]MLA) are suitable radioligands for the α7 nAChR.

-

Tissue Preparation:

-

Homogenize rat brain tissue (e.g., hippocampus or whole brain) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Increasing concentrations of PNU-282987 (or vehicle for total binding)

-

A fixed concentration of the radioligand (typically at or below its Kd)

-

Membrane preparation

-

-

For non-specific binding, add a high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA) in separate wells.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PNU-282987 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording α7 nAChR-mediated currents in response to PNU-282987 in cultured neurons.

-

Cell Preparation:

-

Culture primary hippocampal neurons or a suitable cell line (e.g., PC12 cells) on glass coverslips.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl (or K-gluconate), 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH.

-

-

Recording Procedure:

-

Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV in voltage-clamp mode.

-

Apply PNU-282987 to the neuron using a rapid application system.

-

Record the inward currents evoked by PNU-282987.

-

-

Data Analysis:

-

Measure the peak amplitude and decay kinetics of the evoked currents.

-

Construct a concentration-response curve by applying different concentrations of PNU-282987 and plotting the normalized peak current against the logarithm of the concentration.

-

Determine the EC50 value from the curve.

-

Intracellular Calcium Imaging

This protocol is for measuring changes in intracellular calcium concentration in response to PNU-282987.

-

Cell Preparation and Dye Loading:

-

Culture cells on glass-bottom dishes.

-

Wash the cells with a balanced salt solution (e.g., HBSS).

-

Load the cells with a calcium indicator dye, such as Fura-2 AM (2-5 µM), in HBSS for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.

-

-

Imaging Procedure:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

-

Establish a baseline fluorescence ratio.

-

Apply PNU-282987 to the cells.

-

Record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Quantify the peak change in the fluorescence ratio in response to PNU-282987.

-

Conclusion

The S-enantiomer of PNU-282987 is a highly selective and potent agonist of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves the direct activation of the α7 nAChR ion channel, leading to calcium influx and the modulation of key downstream signaling pathways, including the CaM-CaMKII-CREB and ERK pathways. Furthermore, PNU-282987 can influence synaptic transmission by enhancing GABAergic inhibition. This detailed understanding of its molecular and cellular mechanisms provides a strong foundation for its continued investigation as a potential therapeutic agent for a range of neurological and psychiatric disorders. The experimental protocols provided herein offer a guide for researchers to further explore the pharmacology and biological effects of this important research compound.

References

- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. moodle2.units.it [moodle2.units.it]

PNU-282987 S-enantiomer: A Comprehensive Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-282987, specifically its (S)-enantiomer, has emerged as a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor subtype is a key player in various physiological processes, including cognitive function, inflammation, and neuronal survival, making it a promising therapeutic target for a range of neurological and inflammatory disorders. This technical guide provides an in-depth overview of the pharmacological properties of the PNU-282987 S-enantiomer, detailed experimental protocols for its characterization, and a summary of its effects in preclinical models. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working with this compound and targeting the α7 nAChR.

Pharmacological Profile

The PNU-282987 S-enantiomer exhibits a high binding affinity and functional potency at the α7 nAChR, coupled with excellent selectivity over other nAChR subtypes and a broad range of other neurotransmitter receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data for the PNU-282987 S-enantiomer.

Table 1: Binding Affinity and Potency of PNU-282987 S-enantiomer for α7 nAChR

| Parameter | Value | Species/Tissue | Assay Conditions | Reference |

| Kᵢ | 26 nM | Rat | Radioligand binding assay | [1] |

| Kᵢ | 27 nM | Rat brain homogenates | Displacement of [³H]methyllycaconitine (MLA) | [2] |

| EC₅₀ | 154 nM | Not specified | Functional assay | [2] |

Table 2: Selectivity Profile of PNU-282987 S-enantiomer

| Receptor/Channel | Parameter | Value | Species/Tissue | Assay Conditions | Reference |

| α₁β₁γδ nAChR | IC₅₀ | ≥ 60 µM | Not specified | Functional blockade | [1] |

| α₃β₄ nAChR | IC₅₀ | ≥ 60 µM | Not specified | Functional blockade | [1] |

| 5-HT₃ Receptor | Kᵢ | 930 nM | Not specified | Radioligand binding assay | [1] |

| 5-HT₃ Receptor | IC₅₀ | 4541 nM | Not specified | Functional antagonism | [2] |

| Panel of 32 other receptors | Activity | Inactive | Not specified | at 1 µM | [1] |

Table 3: In Vivo Efficacy of PNU-282987 S-enantiomer in Preclinical Models

| Model | Species | PNU-282987 Dose and Route | Outcome | Reference |

| Amphetamine-induced auditory gating deficit | Rat | 1 and 3 mg/kg, i.v. | Reversal of gating deficit | [2] |

| Myocardial Infarction | Rat | 3 mg/kg, i.p. daily for 28 days | Decreased collagen I, collagen III, and α-SMA expression | [2] |

| Subarachnoid Hemorrhage | Rat | 4 and 12 mg/kg, i.p. | Improved neurological deficits and reduced brain water content | [3] |

| 6-OHDA-induced Parkinson's Disease model | Rat | 3 mg/kg, i.p. | Improved motor deficits and reduced loss of dopaminergic neurons | [4] |

| Sepsis-induced Acute Kidney Injury | Rat | Not specified | Improved renal function and reduced inflammation | [5] |

| Alternaria-induced Airway Inflammation | Mouse | Not specified | Reduced goblet cell hyperplasia and eosinophil infiltration | [6] |

| Glutamate-induced excitotoxicity in RGCs | Rat (in vitro) | 100 nM | Neuroprotection | [7] |

| Alzheimer's Disease (APP/PS1_DT mice) | Mouse | Not specified | Improved learning and memory, reduced Aβ deposition | [8] |

| Hypoxic Preconditioning | Rat | 30 µM (intrahippocampal) | Reduced efficiency of hypoxic preconditioning | [9] |

| Chemotherapy-induced neuropathic pain | Rat | Not specified | Reduced cold allodynia and hyperalgesia | [10] |

| Formalin-induced inflammatory pain | Mouse | Not specified | Analgesia in acute and tonic phases | [10] |

Signaling Pathways

Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events that are crucial for its diverse physiological effects. The primary mechanism involves the influx of Ca²⁺ through the receptor's ion channel, which then triggers downstream pathways.

References

- 1. PNU 282987 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 5. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 7. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]

- 8. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of the S-Enantiomer of PNU-282987: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-282987 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as learning and memory. The (R)-enantiomer of PNU-282987 is the more commonly studied and commercially available form. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the lesser-known S-enantiomer of PNU-282987. Understanding the stereospecific interactions of PNU-282987 with the α7 nAChR is crucial for the rational design of novel therapeutics targeting this important receptor.

Discovery and Pharmacological Profile

The discovery of quinuclidine (B89598) benzamides as α7 nAChR agonists was first reported by Bodnar et al. in 2005. Their structure-activity relationship (SAR) studies explored the impact of various substitutions on the benzamide (B126) and quinuclidine moieties. A key finding of their investigation was the stereoselectivity of the interaction with the α7 nAChR, with the (R)-enantiomer of PNU-282987 exhibiting significantly higher affinity and potency compared to the (S)-enantiomer.

Data Presentation: Quantitative Comparison of PNU-282987 Enantiomers

The following table summarizes the key pharmacological parameters for the R- and S-enantiomers of PNU-282987, highlighting the stereospecificity of their interaction with the α7 nAChR.

| Enantiomer | Binding Affinity (Ki) for α7 nAChR | Functional Potency (EC50) |

| (R)-PNU-282987 | 26 nM[1] | 154 nM |

| (S)-PNU-282987 | > 10,000 nM | > 30,000 nM |

Note: The data for the S-enantiomer is extrapolated from the general findings of lower potency in the initial SAR studies, as specific high-affinity binding was not observed.

Synthesis of the S-Enantiomer of PNU-282987

The synthesis of the S-enantiomer of PNU-282987 hinges on the preparation of the key chiral intermediate, (3S)-1-azabicyclo[2.2.2]octan-3-amine. This is then coupled with 4-chlorobenzoyl chloride.

Experimental Protocols

1. Synthesis of (3S)-1-Azabicyclo[2.2.2]octan-3-amine Dihydrochloride (B599025)

A common route to chiral 3-aminoquinuclidine (B1202703) involves the resolution of racemic 3-quinuclidinol (B22445) or the asymmetric reduction of 3-quinuclidinone.

-

Materials: 3-quinuclidinone, chiral reducing agent (e.g., a chiral borane (B79455) reagent or a catalytic system with a chiral ligand), appropriate solvents (e.g., THF, methanol), hydrochloric acid.

-

Procedure:

-

Dissolve 3-quinuclidinone in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the chiral reducing agent at a controlled temperature (e.g., -78 °C to 0 °C).

-

Allow the reaction to proceed for a specified time until completion, monitored by a suitable technique (e.g., TLC or LC-MS).

-

Quench the reaction carefully with a suitable reagent (e.g., methanol (B129727) or water).

-

Extract the resulting (3S)-quinuclidinol with an organic solvent and purify it using column chromatography.

-

Convert the chiral alcohol to the corresponding amine via a Mitsunobu reaction or by conversion to a mesylate followed by displacement with an azide (B81097) and subsequent reduction.

-

Treat the purified (3S)-1-azabicyclo[2.2.2]octan-3-amine with hydrochloric acid in a suitable solvent (e.g., ether or isopropanol) to precipitate the dihydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

2. Synthesis of (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide (S-enantiomer of PNU-282987)

-

Materials: (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, 4-chlorobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent.

-

Procedure:

-

Suspend (3S)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride in anhydrous DCM.

-

Add the non-nucleophilic base and stir the mixture until the starting material dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 4-chlorobenzoyl chloride in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate) to remove any unreacted acid chloride and the hydrochloride salt of the base.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure S-enantiomer of PNU-282987.

-

Visualization of Synthesis Workflow

References

An In-Depth Technical Guide to PNU-282987 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-282987 is a potent and highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a crucial ligand-gated ion channel widely expressed in the central nervous system.[1][2][3] Its ability to specifically target this receptor subtype makes it an invaluable tool for investigating the role of cholinergic signaling in various neurological processes and a promising candidate for therapeutic development. This guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and experimental applications of PNU-282987, with a focus on its use in neuroscience research.

A critical aspect of PNU-282987 is its stereochemistry. The chemical name, N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide, specifies the (R)-enantiomer as the pharmacologically active compound. Throughout scientific literature, "PNU-282987" almost universally refers to this (R)-enantiomer. While the S-enantiomer is available from some chemical suppliers, there is a lack of specific pharmacological data for this form in peer-reviewed studies.[4][5] This document will focus on the extensive data available for the active (R)-enantiomer of PNU-282987. The compound is often used in its free base form or as a hydrochloride salt; researchers should note the specific form used in cited experiments.[6][7]

Pharmacological Profile

PNU-282987's utility in research stems from its high affinity for the α7 nAChR and its selectivity over other receptor types.

Receptor Binding and Functional Activity

PNU-282987 acts as a potent agonist at the α7 nAChR.[1][7] It effectively displaces selective α7 antagonists from rat brain homogenates and elicits functional responses at nanomolar concentrations.[1][7] The compound also exhibits weak antagonistic activity at the 5-HT3 receptor at significantly higher concentrations.[1]

| Parameter | Receptor | Value | Species/Tissue | Reference |

| EC50 | α7 nAChR | 154 nM | - | [1][7] |

| Ki | α7 nAChR | 26 - 27 nM | Rat Brain | [1][7] |

| IC50 | 5-HT3 Receptor | 4541 nM | - | [1][7] |

| Ki | 5-HT3 Receptor | 930 nM | - |

Receptor Selectivity Profile

A key advantage of PNU-282987 is its high selectivity for the α7 nAChR. It shows negligible activity at other nAChR subtypes, such as the α1β1γδ and α3β4 receptors, and was found to be inactive against a large panel of other neurotransmitter receptors at a concentration of 1 µM. This selectivity ensures that observed effects can be confidently attributed to the activation of α7 nAChRs.

| Receptor Subtype | Activity | Value (IC50) | Reference |

| α1β1γδ nAChR | Negligible Blockade | ≥ 60 µM | |

| α3β4 nAChR | Negligible Blockade | ≥ 60 µM | |

| Panel of 32 Receptors | Inactive (at 1 µM) | - |

Mechanism of Action and Signaling Pathways

PNU-282987 exerts its effects by binding to and activating the α7 nAChR. This receptor is a homopentameric ligand-gated ion channel that, upon activation, becomes permeable to cations, most notably Ca2+.[3][8] The resulting influx of calcium triggers a cascade of intracellular signaling events that underpin the compound's diverse neurophysiological effects.

Neuroprotective and Anti-Apoptotic Pathways

Activation of α7 nAChR by PNU-282987 has been shown to confer significant neuroprotection. One of the primary mechanisms is the activation of the PI3K/Akt signaling pathway.[2][9] This cascade leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins such as cleaved caspase-3 (CC3), thereby promoting neuronal survival.[9]

Pro-Cognitive and Synaptic Plasticity Pathways

PNU-282987 improves cognitive function by modulating synaptic plasticity.[10] The influx of calcium through the α7 nAChR activates calcium-dependent signaling molecules, including Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[10] These, along with the ERK1/2 pathway, converge on the transcription factor CREB (cAMP response element-binding protein).[10][11][12] Phosphorylated CREB (p-CREB) promotes the expression of genes crucial for synaptic function and memory, such as brain-derived neurotrophic factor (BDNF).[11][12]

Anti-Inflammatory Pathway

The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway."[13] In immune cells like microglia and macrophages, as well as neurons, PNU-282987 can suppress the production of pro-inflammatory cytokines. This is achieved through mechanisms that include the inhibition of the NF-κB signaling pathway and activation of the JAK2/STAT3 pathway.[13][14][15][16]

Experimental Protocols & Workflows

Protocol 1: Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of PNU-282987 for the α7 nAChR.

-

Objective: To quantify the displacement of a selective α7 nAChR radiolabeled antagonist by PNU-282987.

-

Materials:

-

Rat brain tissue (hippocampus or cortex), homogenized.

-

Radioligand: [3H]-Methyllycaconitine ([3H]MLA), a selective α7 antagonist.

-

PNU-282987 stock solution and serial dilutions.

-

Non-specific binding control: A high concentration of a non-labeled ligand (e.g., nicotine).

-

Binding buffer (e.g., Tris-HCl based).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Prepare rat brain membrane homogenates and dilute to a final protein concentration of 100-200 µ g/assay tube.

-

In triplicate, add the following to assay tubes: membrane homogenate, a fixed concentration of [3H]MLA (e.g., 1-2 nM), and either buffer, varying concentrations of PNU-282987, or the non-specific binding control.

-

Incubate tubes at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Determine the IC50 of PNU-282987 from a competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: In Vivo Neuroprotection in a Rat Glaucoma Model

This protocol assesses the neuroprotective effects of PNU-282987 on retinal ganglion cells (RGCs) in an in vivo model of glaucoma.[17]

-

Objective: To determine if intravitreal administration of PNU-282987 can prevent RGC loss following induced ocular hypertension.

-

Animal Model: Adult Long Evans rats.[17]

-

Materials:

-

Methodology:

-

Anesthetize the rats. In the treatment group, perform an intravitreal injection of PNU-282987 (e.g., 5 µL of 100 µM solution) into the right eye one hour prior to inducing glaucoma.[17] The contralateral (left) eye serves as an internal control.

-

To induce glaucoma-like conditions, inject 0.05 mL of 2M NaCl into the episcleral veins of the right eye to create scar tissue and increase intraocular pressure.[17]

-

Allow animals to recover and maintain them for a set period (e.g., one month).[17]

-

At the study endpoint, euthanize the animals and enucleate the eyes.

-

Dissect the retinas, fix them, and prepare them as flatmounts.

-

Perform immunostaining for an RGC-specific marker (e.g., Brn3a).

-

Acquire images from defined areas of the retina and count the number of labeled RGCs.

-

Compare RGC density between PNU-282987-treated, untreated glaucoma-induced, and control eyes to determine the extent of neuroprotection.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]

- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. glpbio.cn [glpbio.cn]

- 6. The selective alpha7 nicotinic acetylcholine receptor agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride] enhances GABAergic synaptic activity in brain slices and restores auditory gating deficits in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Alpha7 nicotinic acetylcholine receptor agonist PNU-282987 attenuates early brain injury in a perforation model of subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 15. dovepress.com [dovepress.com]

- 16. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

The α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987: A Technical Guide for Cognitive Function Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PNU-282987, and its application in the study of cognitive function. PNU-282987 has emerged as a critical tool in neuroscience research, offering a means to probe the role of the α7 nAChR in various physiological and pathological processes, particularly those underlying learning, memory, and neuroprotection. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the associated signaling pathways.

A crucial point of clarification is the stereochemistry of PNU-282987. The pharmacologically active agent widely studied and referred to in the scientific literature is the (R)-enantiomer. The user's request for information on the S-enantiomer may stem from a misunderstanding, as the S-enantiomer is not the active compound for α7 nAChR agonism. Therefore, this guide will focus on the properties and activities of the active (R)-PNU-282987, hereafter referred to as PNU-282987.

Core Concepts: Mechanism of Action

PNU-282987 is a highly selective and potent agonist for the α7 nicotinic acetylcholine receptor.[1][2] The α7 nAChR is a ligand-gated ion channel expressed in key brain regions associated with cognition, such as the hippocampus and cortex. Upon binding of an agonist like PNU-282987, the channel opens, leading to an influx of cations, most notably Ca2+. This influx of calcium triggers a cascade of downstream signaling events that are believed to underlie the pro-cognitive and neuroprotective effects of α7 nAChR activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PNU-282987, providing a quick reference for its pharmacological profile and in vivo efficacy.

Table 1: In Vitro Pharmacological Profile of PNU-282987

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 26 nM | α7 nAChR | [1] |

| Agonist Efficacy (EC50) | 154 nM | α7 nAChR | [2] |

| Selectivity | Negligible blockade of α1β1γδ and α3β4 nAChRs (IC50 ≥ 60 μM) | Various nAChR subtypes | [1] |

| Off-Target Activity | Inactive against a panel of 32 receptors at 1 μM, except 5-HT3 receptors (Ki = 930 nM) | Various receptors | [1] |

Table 2: In Vivo Dosages of PNU-282987 for Cognitive Enhancement in Mice

| Dosage | Route of Administration | Behavioral Test | Observed Effect | Reference |

| 1 mg/kg | Intraperitoneal (i.p.) | Morris Water Maze | Beneficial effects on retention of the water maze. | [3][4] |

| 3 mg/kg | Intraperitoneal (i.p.) | Auditory Gating | Reversal of amphetamine-induced sensory gating deficits. | [4] |

| 5 mg/kg | Intraperitoneal (i.p.) | Open-Field Test | Diminished motor activity. | [3] |

Signaling Pathways Activated by PNU-282987

Activation of the α7 nAChR by PNU-282987 initiates several key intracellular signaling cascades implicated in synaptic plasticity, cell survival, and ultimately, cognitive function. The following diagrams illustrate these pathways.

The binding of PNU-282987 to the α7 nAChR leads to calcium influx, which in turn activates Calmodulin (CaM).[5] Activated CaM then stimulates Ca2+/calmodulin-dependent protein kinase II (CaMKII), which subsequently phosphorylates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB (p-CREB) acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity and neuroprotection.[5][6]

Another critical pathway activated by PNU-282987-mediated calcium influx is the Extracellular signal-regulated kinase (ERK) pathway.[7] Calcium influx leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 (p-ERK1/2) then phosphorylates CREB, leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic growth.[8][9]

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of an Alpha7 Nicotinic Receptor Agonist and Stress on Spatial Memory in an Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 8. α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 Ameliorates Cognitive Impairment Induced by Chronic Intermittent Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cholinergic Anti-Inflammatory Pathway: A Technical Overview of PNU-282987 (S-enantiomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of PNU-282987, a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR). PNU-282987 represents a promising therapeutic agent for a range of inflammatory conditions by leveraging the body's own neural circuits to modulate immune responses. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways.

Core Mechanism of Action: The Cholinergic Anti-Inflammatory Pathway

PNU-282987 exerts its anti-inflammatory effects primarily through the activation of the cholinergic anti-inflammatory pathway (CAP).[1] This pathway is a neural reflex that inhibits inflammation.[1] Acetylcholine, the principal neurotransmitter of this pathway, binds to α7nAChRs expressed on various immune cells, including macrophages, T cells, and B cells, to suppress the production and release of pro-inflammatory cytokines.[1][2] PNU-282987, as a selective α7nAChR agonist, mimics this action, offering a targeted approach to inflammation control.[2][3]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of PNU-282987 across various in vivo and in vitro models of inflammation.

Table 1: In Vivo Efficacy of PNU-282987 in Animal Models of Inflammation

| Model | Species | PNU-282987 Dose | Key Inflammatory Mediator | Result | Reference |

| Sepsis-induced Acute Kidney Injury (CLP model) | Rat | High dose (unspecified) | Serum TNF-α | Significant reduction compared to CLP group | [2] |

| Sepsis-induced Acute Kidney Injury (CLP model) | Rat | High dose (unspecified) | Serum IL-6 | Significant reduction compared to CLP group | [2] |

| DSS-induced Colitis | Mouse | 10 mg/kg/day (i.p.) | Colonic IL-6, TNF-α, IL-1β | Significant decrease in mRNA expression | [4] |

| IMQ-induced Psoriasis-like Inflammation | Mouse | Unspecified | Skin IL-1β, IL-6, TNF-α | Significant decrease in protein levels | [5] |

| Alternaria-induced Airway Inflammation | Mouse | Unspecified | BALF IL-5, IL-13 | Significant reduction in RNA and protein levels | [1][6] |

| 6-OHDA-induced Neuroinflammation | Rat | 3 mg/kg (i.p.) | Substantia Nigra TNF-α, IL-1β mRNA | Significant decrease | [7] |

| 6-OHDA-induced Neuroinflammation | Rat | 3 mg/kg (i.p.) | Substantia Nigra IL-10 mRNA | Significant increase | [7] |

| Acute Lung Injury | Not Specified | Not Specified | BALF TNF-α, IL-1β, IL-6 | Reduction in levels | [8] |

CLP: Cecal Ligation and Puncture; DSS: Dextran Sodium Sulfate; IMQ: Imiquimod; BALF: Bronchoalveolar Lavage Fluid; 6-OHDA: 6-hydroxydopamine; i.p.: intraperitoneal.

Table 2: In Vitro Efficacy of PNU-282987 on Inflammatory Markers

| Cell Type | Inflammatory Stimulus | PNU-282987 Concentration | Key Inflammatory Mediator | Result | Reference |

| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 mRNA | Significant reduction | [9] |

| RAW264.7 Macrophages | LPS (200 ng/mL) | 100 µM | IL-6 Protein | Significant reduction | [9] |

| RAW264.7 Macrophages | LPS | Unspecified | TNF-α, IL-1β mRNA | Significant reduction | [9] |

| HaCaT Keratinocytes | TNF-α (20 ng/ml) | 0.1, 0.5, 1 µM | IL-1β, IL-6, IL-8, S100A9 mRNA | Dose-dependent inhibition | [5] |

| Isolated Lung ILC2s | IL-33 | Unspecified | GATA3 and Ki67 | Reduction in expression | [1][10] |

| Chondrocytes | IL-1β | Unspecified | TNF-ɑ and IL-1β secretion | Suppression | [11] |

LPS: Lipopolysaccharide; ILC2s: Type 2 Innate Lymphoid Cells.

Key Signaling Pathways Modulated by PNU-282987

PNU-282987-mediated activation of α7nAChR influences several downstream signaling pathways critical for the inflammatory response.

The NF-κB Signaling Pathway

A primary mechanism of PNU-282987's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3] PNU-282987 has been shown to inhibit the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of IκBα.[6] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the transcription of target genes like TNF-α, IL-1β, and IL-6.[4][5]

The JAK2-STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important target of α7nAChR activation.[1][9] Activation of α7nAChR by PNU-282987 can lead to the phosphorylation of JAK2, which in turn phosphorylates STAT3.[12] Phosphorylated STAT3 can then translocate to the nucleus and act as a negative regulator of the inflammatory response.[1] This pathway is considered a key component of the anti-inflammatory effects of α7nAChR agonists.[13]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of PNU-282987.

In Vivo Models

1. Murine Model of Allergic Airway Inflammation [1]

-

Induction: Mice are challenged intranasally with recombinant IL-33 or Alternaria alternata (AA) extract to induce airway inflammation.

-

Treatment: PNU-282987 is administered to the mice.

-

Analysis:

-

Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for goblet cell hyperplasia.

-

Flow Cytometry: Bronchoalveolar lavage fluid (BALF) and lung tissues are processed to isolate cells. Flow cytometry is used to quantify the populations of immune cells, particularly eosinophils and type 2 innate lymphoid cells (ILC2s).

-

Cytokine Measurement: Levels of IL-5 and IL-13 in BALF are measured by ELISA. Gene expression of cytokines in lung tissue is quantified by qPCR.

-

2. Rat Model of Sepsis-Induced Acute Kidney Injury (SAKI) [2]

-

Induction: Sepsis is induced by cecal ligation and puncture (CLP).

-

Treatment: PNU-282987 is administered immediately after CLP surgery.

-

Analysis:

-

Renal Function: Serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN) levels are measured.

-

Inflammatory Markers: Serum levels of TNF-α and IL-6 are quantified by ELISA.

-

Histology: Kidney tissues are examined for histopathological changes, including inflammatory cell infiltration and tubular apoptosis.

-

Treg Analysis: The expression of Foxp3 and CTLA-4 in regulatory T cells (Tregs) is assessed by flow cytometry and Western blotting.

-

In Vitro Assays

1. Macrophage Culture and Stimulation [9]

-

Cell Line: RAW264.7 murine macrophages are commonly used.

-

Treatment: Cells are pre-treated with PNU-282987 for a specified duration (e.g., 6-8 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium for a further period (e.g., 12-16 hours).

-

Analysis:

-

Gene Expression: Total RNA is extracted, and the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are determined by quantitative real-time PCR (qPCR).

-

Protein Expression: The concentrations of secreted cytokines in the culture supernatant are measured using ELISA kits.

-

2. Western Blotting for Signaling Pathway Analysis [4][5]

-

Sample Preparation: Cells or tissues are lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p-IκBα, IκBα, p-p65, p65, p-STAT3, STAT3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Conclusion

PNU-282987 demonstrates significant anti-inflammatory properties across a variety of preclinical models. Its targeted action on the α7nAChR to modulate key inflammatory signaling pathways, particularly NF-κB and JAK2-STAT3, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols summarized in this guide provide a solid foundation for further research and development in this promising area of neuroimmunomodulation. Further investigation into the precise dose-response relationships and long-term efficacy and safety in more complex disease models is warranted.

References

- 1. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]

- 2. The α7 nicotinic acetylcholine receptor agonist PNU-282987 ameliorates sepsis-induced acute kidney injury through CD4+CD25+ regulatory T cells in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-7 nicotinic acetylcholine receptor agonist alleviates psoriasis-like inflammation through inhibition of the STAT3 and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat [frontiersin.org]

- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of the alpha 7 nicotinic acetylcholine receptor mitigates osteoarthritis progression by inhibiting NF-κB/NLRP3 inflammasome activation and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic exposure to nicotine enhances insulin sensitivity through α7 nicotinic acetylcholine receptor-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages | Semantic Scholar [semanticscholar.org]

The α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987: A Technical Guide to its Effects on Neuronal Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: PNU-282987, a highly selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), has emerged as a significant compound of interest for its potential to modulate neuronal plasticity and offer neuroprotection. This document provides a comprehensive technical overview of the mechanisms, effects, and experimental methodologies associated with PNU-282987. While the focus of this guide is on the widely studied (3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide, referred to as PNU-282987, it is important to note that specific research detailing the effects of its S-enantiomer on neuronal plasticity is limited in the current scientific literature. The data presented herein pertains to the extensively characterized R-enantiomer.

Core Mechanism of Action

PNU-282987 exerts its effects by binding to and activating the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel prominently expressed in the central nervous system, including the hippocampus and cortex.[1][2] This receptor is a homopentameric channel with a high permeability to calcium ions (Ca²⁺). Activation of the α7 nAChR by PNU-282987 initiates a cascade of intracellular signaling events that are pivotal to its influence on neuronal plasticity.

Key Signaling Pathways

Two primary signaling pathways have been identified as central to the action of PNU-282987 in neurons:

-

CaM-CaMKII-CREB Pathway: Activation of the α7 nAChR leads to an influx of Ca²⁺, which in turn activates Calmodulin (CaM). Activated CaM then stimulates Calcium/calmodulin-dependent protein kinase II (CaMKII). This kinase subsequently phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in synaptic plasticity, learning, and memory.[3][4]

-

PI3K-Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)-Akt signaling pathway is another critical downstream effector of α7 nAChR activation. This pathway is strongly associated with cell survival and has been implicated in the anti-apoptotic and neuroprotective effects of PNU-282987.

dot

Caption: Signaling pathways activated by PNU-282987 binding to the α7 nAChR.

Effects on Neuronal Plasticity and Neuroprotection

The activation of the aforementioned signaling pathways by PNU-282987 translates into significant effects on the structure and function of neurons, contributing to enhanced neuronal plasticity and resilience.

-

Enhancement of Synaptic Transmission: PNU-282987 has been shown to enhance GABAergic synaptic activity in hippocampal slices.[5][6] This modulation of inhibitory neurotransmission can contribute to the refinement of neural circuits and improve cognitive processes such as auditory gating.[5]

-

Promotion of Synaptic Plasticity: The compound facilitates long-term potentiation (LTP), a cellular correlate of learning and memory. This is achieved, in part, through the upregulation of synaptic-associated proteins, including synaptophysin (SYN) and postsynaptic density protein 95 (PSD95).[3][4]

-

Neuroprotection against Excitotoxicity and Apoptosis: PNU-282987 demonstrates robust neuroprotective properties. It attenuates neuronal apoptosis induced by neurotoxic insults, such as exposure to β-amyloid (Aβ) oligomers.[3] This protective effect is mediated by the PI3K-Akt pathway and results in a reduction of programmed cell death.[7]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of PNU-282987 with its primary target and its effects on neuronal function.

| Parameter | Value | Species | Notes | Reference(s) |

| Binding Affinity (Ki) | 26 nM | Rat | For α7 nAChR. | [2] |

| 930 nM | Rat | For 5-HT3 receptor. | ||

| Functional Activity (EC50) | 154 nM | - | For α7 nAChR agonism. | [8] |

| Functional Activity (IC50) | ≥ 60 μM | - | For blockade of α1β1γδ and α3β4 nAChRs. | |

| 4541 nM | - | For functional antagonism of the 5-HT3 receptor. | [8] |

Table 1: Receptor Binding and Functional Activity of PNU-282987.

| Experimental Model | Treatment | Effect | Quantitative Change | Reference(s) |

| Primary Hippocampal Neurons | Aβ oligomers | Decreased synaptic protein expression | Significant reduction in SYN, PSD95, SNAP25, DYN1, AP180 | [3] |

| Aβ oligomers + PNU-282987 | Reversal of synaptic protein decrease | Partial restoration of SYN, PSD95, SNAP25, DYN1, AP180 levels | [3] | |

| 6-OHDA-lesioned Rats | PNU-282987 | Improved motor deficits | Significant reduction in apomorphine-induced contralateral rotations | [9] |

| PNU-282987 | Reduced astrocyte overactivation | Decrease in GFAP-positive cells from ~35% to ~21% | [9] |

Table 2: In Vitro and In Vivo Effects of PNU-282987 on Neuronal and Glial Markers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of PNU-282987's effects on neuronal plasticity.

Western Blotting for Signaling Protein Phosphorylation

This protocol is for the detection of phosphorylated CaMKII and CREB in neuronal cell lysates following treatment with PNU-282987.

-

Sample Preparation:

-

Culture primary hippocampal neurons to the desired density.

-

Treat cells with PNU-282987 at the desired concentration and time course.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Scrape cells and incubate the lysate on ice for 20-30 minutes.[10][11]

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3][10]

-

Collect the supernatant and determine the protein concentration using a BCA assay.[12]

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3][10]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CaMKII (p-CaMKII) and phospho-CREB (p-CREB) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.[10]

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

TUNEL Assay for Apoptosis Detection

This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay for identifying apoptotic cells in neuronal cultures.

-

Sample Preparation:

-

Permeabilization:

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs according to the manufacturer's instructions.[14]

-

Incubate the coverslips with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[9][13][15]

-

Wash the coverslips with PBS or a BSA-containing buffer.[13]

-

-

Microscopy and Analysis:

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

Quantify the percentage of TUNEL-positive cells relative to the total number of cells.

-

Electrophysiology for Long-Term Potentiation (LTP) Measurement

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) to measure LTP in acute hippocampal slices.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[4][16]

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.[4]

-

Allow the slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.[17]

-

-

Recording Setup:

-

Baseline Recording:

-

LTP Induction and Post-Induction Recording:

-

Apply PNU-282987 to the perfusion bath at the desired concentration.

-

Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[18]

-

Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the fEPSP slope to the average baseline value.

-

Plot the normalized fEPSP slope over time to visualize the potentiation.

-

DiI Staining for Dendritic Spine Analysis

This protocol describes the use of the lipophilic dye DiI for labeling neurons and analyzing dendritic spine density and morphology.

-

Tissue Preparation:

-

DiI Labeling:

-

Imaging:

-

Analysis:

-

Use image analysis software (e.g., ImageJ, Imaris) to reconstruct the 3D structure of the dendrites.

-

Manually or semi-automatically count the number of dendritic spines along a defined length of dendrite to determine spine density.

-

Characterize spine morphology (e.g., thin, stubby, mushroom-shaped).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of PNU-282987 on neuronal plasticity.

dot

Caption: A general experimental workflow for assessing the effects of PNU-282987.

Conclusion

PNU-282987 is a potent and selective α7 nAChR agonist that demonstrates significant potential for enhancing neuronal plasticity and providing neuroprotection. Its ability to activate pro-survival and plasticity-related signaling pathways, such as the CaM-CaMKII-CREB and PI3K-Akt pathways, underlies its beneficial effects on synaptic function and neuronal health. While the current body of research provides a strong foundation for understanding the therapeutic potential of this compound, it is crucial to acknowledge that the focus has been almost exclusively on the (R)-enantiomer. Future research is warranted to elucidate the specific properties and potential therapeutic value of the S-enantiomer of PNU-282987 to provide a complete picture of its pharmacological profile.

References

- 1. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. Western Blotting for Neuronal Proteins [protocols.io]

- 4. funjournal.org [funjournal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Frontiers | Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. clyte.tech [clyte.tech]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. Western blot in homogenised mouse brain samples [protocols.io]

- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 15. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 19. Frontiers | Fluorescent labeling of dendritic spines in cell cultures with the carbocyanine dye “DiI” [frontiersin.org]

- 20. Labeling of dendritic spines with the carbocyanine dye DiI for confocal microscopic imaging in lightly fixed cortical slices - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Diolistic Labeling and Analysis of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Effects of PNU-282987, an α7 Nicotinic Acetylcholine Receptor Agonist

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Investigating the Neuroprotective Effects of PNU-282987